molecular formula C4H11N3O B13314027 (3-Aminopropyl)urea

(3-Aminopropyl)urea

Cat. No.: B13314027
M. Wt: 117.15 g/mol
InChI Key: MXURTTXZWPAHAH-UHFFFAOYSA-N
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Description

(3-Aminopropyl)urea is an organic compound with the molecular formula C4H11N3O It is a derivative of urea, where one of the hydrogen atoms is replaced by a 3-aminopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: (3-Aminopropyl)urea can be synthesized through several methods. One common approach involves the reaction of 3-aminopropylamine with urea under controlled conditions. The reaction typically requires heating and may be catalyzed by acids or bases to enhance the reaction rate.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: (3-Aminopropyl)urea undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert it into different amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions typically involve the use of halides or other electrophiles in the presence of a base.

Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield amides, while reduction can produce primary or secondary amines.

Scientific Research Applications

(3-Aminopropyl)urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with various biological targets.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism by which (3-Aminopropyl)urea exerts its effects involves its ability to form hydrogen bonds and interact with various molecular targets. It can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The pathways involved often include signal transduction mechanisms and enzymatic reactions.

Comparison with Similar Compounds

    (3-Aminopropyl)triethoxysilane: Used in surface functionalization and material synthesis.

    (3-Aminopropyl)trimethoxysilane: Similar applications in material science and surface chemistry.

Uniqueness: (3-Aminopropyl)urea is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its versatility makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C4H11N3O

Molecular Weight

117.15 g/mol

IUPAC Name

3-aminopropylurea

InChI

InChI=1S/C4H11N3O/c5-2-1-3-7-4(6)8/h1-3,5H2,(H3,6,7,8)

InChI Key

MXURTTXZWPAHAH-UHFFFAOYSA-N

Canonical SMILES

C(CN)CNC(=O)N

Origin of Product

United States

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